molecular formula C9H14ClNS B15328773 (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B15328773
M. Wt: 203.73 g/mol
InChI Key: GPMZMZPYRVUYCC-FJXQXJEOSA-N
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Description

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a phenyl ring substituted with a methylsulfanyl group and an ethanamine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(methylsulfanyl)benzaldehyde and (S)-1-phenylethylamine.

    Condensation Reaction: The aldehyde group of 2-(methylsulfanyl)benzaldehyde reacts with the amine group of (S)-1-phenylethylamine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amine.

    Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler amine derivative.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Simplified amine derivatives

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives

Scientific Research Applications

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a methylsulfanyl group and an ethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

(1S)-1-(2-methylsulfanylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H13NS.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1

InChI Key

GPMZMZPYRVUYCC-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1SC)N.Cl

Canonical SMILES

CC(C1=CC=CC=C1SC)N.Cl

Origin of Product

United States

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